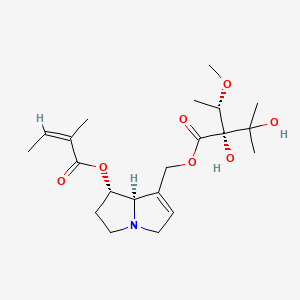

(-)-Lasiocarpine

描述

Lasiocarpine is a member of pyrrolizines.

7-Angelyl-9-lasiocarpylheliotridine has been reported in Heliotropium ellipticum, Heliotropium arbainense, and Heliotropium lasiocarpum with data available.

Lasiocarpine is a pyrrolizidine alkaloid that is found in the seeds of Heliotropium lasiocarpum, Heliotropium europaeum, and several other plant species, all members of the family Boraginaceae. Lasiocarpine is carcinogenic and leads to hepatocellular tumors and hematopoietic tumors in rats.

属性

Key on ui mechanism of action |

Death may be due to actual liver damage or to the upsetting of the copper storage mechanism which leads to a build-up of copper in the organ, resulting in the acute hemolytic crisis associated with chronic copper poisoning. |

|---|---|

CAS 编号 |

303-34-4 |

分子式 |

C21H33NO7 |

分子量 |

411.5 g/mol |

IUPAC 名称 |

[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate |

InChI |

InChI=1S/C21H33NO7/c1-7-13(2)18(23)29-16-9-11-22-10-8-15(17(16)22)12-28-19(24)21(26,14(3)27-6)20(4,5)25/h7-8,14,16-17,25-26H,9-12H2,1-6H3/b13-7-/t14-,16+,17-,21+/m1/s1 |

InChI 键 |

QHOZSLCIKHUPSU-GTZNJGJUSA-N |

手性 SMILES |

C/C=C(/C)\C(=O)O[C@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@@H](C)OC)(C(C)(C)O)O |

规范 SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)OC)(C(C)(C)O)O |

外观 |

Solid powder |

颜色/形态 |

COLORLESS PLATES Colorless leaflets from petroleum ether. |

熔点 |

206 to 207 °F (NTP, 1992) 96.4-97 °C |

其他CAS编号 |

303-34-4 |

物理描述 |

Lasiocarpine appears as colorless plates or beige crystalline solid. (NTP, 1992) Colorless solid; [Merck Index] |

Pictograms |

Acute Toxic; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

DECOMP SLOWLY ON STANDING IN AIR @ ROOM TEMP |

溶解度 |

less than 0.1 mg/mL at 68 °F (NTP, 1992) SOL IN WATER /LASIOCARPINE HYDROCHLORIDE/ SOL IN MOST NON-POLAR ORG SOLVENTS & ETHANOL; SPARINGLY SOL IN WATER (0.68%) & LIGHT PETROLEUM Soluble on ether, alcohol, and benzene. |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

lasiocarpine lasiocarpine hydrochloride, (1S-(1alpha(Z),7(2S*,3R*),7aalpha))-isomer lasiocarpine sulfate, (1S-(1alpha(Z),7(2S*,3R*),7aalpha))-isome |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Action of (-)-Lasiocarpine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lasiocarpine, a pyrrolizidine (B1209537) alkaloid found in various plant species, is a potent hepatotoxin, genotoxin, and carcinogen. Its toxicity is not inherent but is a consequence of metabolic activation, primarily in the liver. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its metabolic activation, the formation of macromolecular adducts, and the subsequent cellular responses, including DNA damage, cell cycle arrest, and cytotoxicity. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the critical pathways involved.

Metabolic Activation: The Gateway to Toxicity

This compound is a pro-toxin, requiring bioactivation by hepatic enzymes to exert its toxic effects.[1][2] The primary metabolic pathway responsible for this activation is dehydrogenation, catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major isoform involved in humans.[3][4][5][6] This process converts lasiocarpine into highly reactive electrophilic pyrrolic esters, principally dehydrolasiocarpine.[1] These reactive metabolites are the ultimate toxic species responsible for the observed cellular damage.

There are also detoxification pathways for lasiocarpine, which include hydrolysis of the ester bonds and N-oxidation.[7] The balance between bioactivation and detoxification pathways can influence the extent of toxicity.

Visualizing Metabolic Activation

The metabolic fate of this compound, leading to either detoxification or bioactivation and subsequent toxicity, is depicted in the following diagram.

Molecular Mechanism: Adduct Formation and Cellular Damage

The electrophilic pyrrolic metabolites of lasiocarpine readily react with cellular nucleophiles, leading to the formation of covalent adducts with macromolecules such as DNA and proteins.[1][7][8]

-

DNA Adducts: The formation of DNA adducts is a critical initiating event in lasiocarpine-induced genotoxicity and carcinogenicity.[2][9][10][11] These adducts can lead to mutations, chromosomal aberrations, DNA cross-linking, and DNA double-strand breaks.[5][12]

-

Protein Adducts: Covalent binding to cellular proteins can disrupt their function, contributing to cytotoxicity and the overall pathology of lasiocarpine-induced liver injury.[7][8]

Cellular Consequences of Lasiocarpine Exposure

The formation of macromolecular adducts, particularly DNA adducts, triggers a cascade of cellular responses, culminating in cytotoxicity, cell cycle disruption, and potentially, carcinogenesis.

DNA Damage Response and Cell Cycle Arrest

The presence of lasiocarpine-induced DNA adducts activates the DNA Damage Response (DDR) pathway. This signaling cascade aims to halt cell cycle progression to allow for DNA repair. Key events include:

-

Induction of γH2AX: Phosphorylation of the histone variant H2AX to form γH2AX is an early marker of DNA double-strand breaks.[4][5] Lasiocarpine treatment leads to a concentration-dependent increase in γH2AX formation in cells with metabolic capacity.[13]

-

Activation of Kinases: The DDR involves the activation of protein kinases such as ATM (Ataxia-Telangiectasia Mutated) and Chk1/Chk2 (Checkpoint kinases 1/2).[14][15]

-

p53 Stabilization: The tumor suppressor protein p53 is stabilized and activated, in part through phosphorylation by ATM/ATR and Chk1/Chk2.[14][15] Activated p53 can transcriptionally regulate genes involved in cell cycle arrest and apoptosis.

-

G2/M Phase Arrest: A hallmark of lasiocarpine's action is the induction of cell cycle arrest, predominantly in the G2/M phase.[1][11][14][15] This prevents cells with damaged DNA from entering mitosis. Studies have shown a significant accumulation of cells in the G2/M phase following lasiocarpine exposure in CYP3A4-expressing cell lines.[1]

-

Megalocytosis: Chronic in vivo exposure to lasiocarpine can lead to the formation of "megalocytes," which are enlarged hepatocytes with large nuclei that are incapable of cell division.[16][17] This is a consequence of the potent antimitotic effect of the alkaloid.[17]

Visualizing the DNA Damage Response Pathway

The following diagram illustrates the signaling cascade initiated by lasiocarpine-induced DNA damage, leading to cell cycle arrest.

Cytotoxicity

At sufficient concentrations, the cellular damage induced by this compound overwhelms the repair mechanisms, leading to cytotoxicity. In metabolically competent cell lines, lasiocarpine causes a concentration-dependent decrease in cell viability.[1][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of this compound.

Table 1: Cytotoxicity of this compound

| Cell Line | Pre-treatment | Exposure Time | EC50 Value (µM) | Reference |

| HepG23A4 | Thymidine | Not specified | 100 | [1] |

| V793A4 | Thymidine | Not specified | 89 | [1] |

Table 2: Experimental Concentrations of this compound

| Experimental System | Endpoint | Concentration Range | Reference |

| HepG2 and H-4-II-E cells | Cytotoxicity Screening | 25 - 2400 µM | [3] |

| V793A4 and HepG23A4 cells | Cell Morphology & Cell Cycle | 1, 5, 10 µM | [1] |

| Primary Human Hepatocytes | Cytotoxicity | 45 µM | [18] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Metabolism with Liver Microsomes

This protocol is used to study the metabolic activation of lasiocarpine and identify its metabolites.

-

Materials:

-

Pooled human or rat liver microsomes

-

This compound stock solution

-

NADPH regenerating system (or 20 mM NADPH solution)

-

100 mM Phosphate (B84403) buffer (pH 7.4)

-

Organic solvent (e.g., ethyl acetate (B1210297) or acetonitrile) for reaction termination

-

-

Procedure:

-

Pre-incubate a mixture of liver microsomes (e.g., 20 mg/mL stock, final concentration ~0.5-1 mg/mL), phosphate buffer, and lasiocarpine at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding NADPH.

-

Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., up to 60 minutes).

-

Terminate the reaction by adding an equal volume of cold organic solvent.

-

Vortex the samples and centrifuge to pellet the protein.

-

Collect the supernatant for analysis of metabolites by LC-MS/MS.

-

-

Controls:

-

Incubations without NADPH to control for non-enzymatic degradation.

-

Incubations with heat-inactivated microsomes.

-

Zero-time point controls.

-

Visualizing the Microsomal Metabolism Workflow

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after lasiocarpine treatment.

-

Materials:

-

Cultured cells (e.g., HepG23A4)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cold 70% ethanol (B145695) (for fixation)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat cells with various concentrations of lasiocarpine or a vehicle control for a specified duration (e.g., 24 hours).

-

Harvest cells by trypsinization, collecting both adherent and floating cells.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.

-

Wash the fixed cells with PBS to remove ethanol.

-

Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

-

γH2AX Immunofluorescence Assay for DNA Damage

This protocol is used to visualize and quantify DNA double-strand breaks.

-

Materials:

-

Cells grown on coverslips in multi-well plates

-

This compound

-

4% Paraformaldehyde (PFA) for fixation

-

0.2-0.3% Triton X-100 in PBS for permeabilization

-

Blocking solution (e.g., 8% BSA in PBS)

-

Primary antibody: anti-γH2AX (e.g., mouse monoclonal)

-

Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., FITC- or Alexa Fluor 488-conjugated)

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Mounting medium

-

-

Procedure:

-

Treat cells with lasiocarpine as required.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with Triton X-100 solution for 10 minutes.

-

Wash with PBS and block with blocking solution for 1 hour at room temperature.

-

Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) for 2 hours at room temperature or overnight at 4°C.

-

Wash extensively with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash extensively with PBS.

-

Counterstain the nuclei with DAPI or Hoechst solution.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the fluorescent γH2AX foci using a fluorescence microscope. The number of foci per nucleus can be quantified using image analysis software.

-

Conclusion

The mechanism of action of this compound is a multi-step process initiated by metabolic activation in the liver. The resulting reactive pyrrolic esters form adducts with DNA and proteins, triggering a DNA damage response that leads to cell cycle arrest, and at higher doses, cytotoxicity. This cascade of events underlies the hepatotoxic, genotoxic, and carcinogenic properties of this pyrrolizidine alkaloid. Understanding this mechanism is crucial for assessing the risks associated with exposure to lasiocarpine and for the development of potential therapeutic interventions for pyrrolizidine alkaloid poisoning. The experimental protocols and quantitative data provided in this guide offer a framework for researchers to further investigate the toxicological profile of this compound and related compounds.

References

- 1. The pyrrolizidine alkaloid lasiocarpine impairs cell cycle progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of an in vitro screening method of acute cytotoxicity of the pyrrolizidine alkaloid lasiocarpine in human and rodent hepatic cell lines by increasing susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prediction of in vivo genotoxicity of lasiocarpine and riddelliine in rat liver using a combined in vitro-physiologically based kinetic modelling-facilitated reverse dosimetry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Species-Specific Differences in the in Vitro Metabolism of Lasiocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 12. oyc.co.jp [oyc.co.jp]

- 13. Human CYP3A4-mediated toxification of the pyrrolizidine alkaloid lasiocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. p53 C-Terminal Phosphorylation by CHK1 and CHK2 Participates in the Regulation of DNA-Damage-induced C-Terminal Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Genotoxicity of (-)-Lasiocarpine in Liver Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the genotoxic effects of (-)-Lasiocarpine, a representative hepatotoxic pyrrolizidine (B1209537) alkaloid (PA), on liver cells. PAs are natural toxins found in numerous plant species worldwide, and their presence as contaminants in the food chain poses a significant risk to human health. Understanding the mechanisms of PA-induced genotoxicity is crucial for risk assessment and the development of potential therapeutic interventions. This document summarizes key quantitative data, details experimental protocols used to assess genotoxicity, and visualizes the underlying molecular pathways and experimental workflows.

Core Concepts: Metabolic Activation and Genotoxic Mechanism

This compound is not directly genotoxic. Its toxicity is contingent upon metabolic activation within the liver, primarily by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1][2][3][4] This bioactivation process converts the parent compound into a highly reactive pyrrolic ester, dehydrolasiocarpine.[1] This electrophilic metabolite can then readily form covalent adducts with cellular macromolecules, including DNA.[1][4][5]

The formation of DNA adducts is a critical initiating event in the genotoxicity cascade of this compound. These adducts can lead to a variety of damaging outcomes, including:

These forms of DNA damage trigger cellular responses such as cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[2] However, extensive damage can overwhelm repair mechanisms, leading to apoptosis or the formation of "megalocytes," enlarged cells with inhibited mitosis, a characteristic feature of PA-induced hepatotoxicity.[6][7][8] If the damaged cells survive and proliferate, the DNA lesions can lead to mutations, contributing to the carcinogenic potential of these alkaloids.[4][5]

Quantitative Genotoxicity and Cytotoxicity Data

The following tables summarize quantitative data from various in vitro studies on the genotoxic and cytotoxic effects of this compound in different liver cell models.

Table 1: Cytotoxicity of this compound in CYP3A4-Expressing Cell Lines

| Cell Line | Exposure Time | EC50 Value (µM) | Assay | Reference |

| HepG23A4 | 24 h | 100 | Neutral Red Uptake | [2] |

| V793A4 | 24 h | 89 | Neutral Red Uptake | [2] |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

Table 2: Genotoxicity of this compound in Liver Cells

| Cell Line | Endpoint | Concentration Range (µM) | Key Findings | Reference |

| Primary Rat Hepatocytes | γH2AX formation | Not specified | Concentration-dependent increase in γH2AX | [5][9] |

| Human HepaRG Cells | γH2AX formation | Not specified | Concentration-dependent increase in γH2AX | [5][9] |

| V793A4 | Micronucleus formation | Not specified | Concentration-dependent increase in micronuclei | [3] |

| V793A4 | γH2AX formation | Not specified | Concentration-dependent increase in γH2AX | [3] |

| HepG23A4 | Cell cycle arrest | 10 µM | Accumulation of cells in G2/M phase | [2] |

| Human Embryo Liver Cells | Inhibition of DNA, RNA, and protein synthesis | Not specified | Observed inhibition | [6] |

γH2AX is a phosphorylated form of the H2A histone family member X and serves as a biomarker for DNA double-strand breaks.

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the genotoxicity of this compound.

Cell Culture and Treatment

-

Cell Lines: Human hepatoblastoma cells (HepG2) and Chinese hamster lung fibroblasts (V79), both engineered to overexpress human CYP3A4 (HepG23A4 and V793A4), are commonly used.[2][3] Wild-type cells serve as negative controls to demonstrate the necessity of metabolic activation.[2][3] Primary human and rat hepatocytes are also utilized for their physiological relevance.[5][9]

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM, Williams' Medium E) supplemented with fetal bovine serum, antibiotics, and other necessary components, at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound is typically dissolved in a suitable solvent like acetonitrile (B52724) (ACN) and diluted in culture medium to the desired final concentrations.[2] Cells are incubated with the test compound for specified periods (e.g., 24, 48 hours). Solvent controls are run in parallel.[2]

Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay

The NRU assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

-

Seeding: Seed cells into 96-well plates at a predetermined density.[2]

-

Treatment: After 24 hours, expose cells to a range of this compound concentrations (e.g., 0 to 250 µM) for 24 hours.[2] Include positive (e.g., 0.1% Triton X-100) and solvent controls.[2]

-

Incubation with Dye: Wash cells with PBS and incubate with a medium containing neutral red (e.g., 40 µg/ml) for a few hours.[2]

-

Extraction: Wash the cells again and extract the dye from the lysosomes using a destaining solution (e.g., acidified ethanol).

-

Measurement: Quantify the amount of extracted dye by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the solvent control.

Genotoxicity Assessment: γH2AX In-Cell Western Assay

The γH2AX assay is a sensitive method for detecting DNA double-strand breaks.

-

Cell Culture and Treatment: Plate cells in 96-well plates and treat with this compound as described above.

-

Fixation and Permeabilization: After treatment, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them with a detergent-based solution (e.g., 0.1% Triton X-100) to allow antibody entry.

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin in PBS).

-

Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX. Following washes, incubate with a fluorescently labeled secondary antibody. A second dye (e.g., DAPI) can be used for nuclear staining to normalize for cell number.

-

Imaging and Analysis: Acquire fluorescence images using a high-content imaging system. The intensity of the γH2AX signal per nucleus is quantified to determine the extent of DNA damage.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: Culture and treat cells with this compound in larger format plates or flasks.

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold ethanol (B145695) (e.g., 70%) while vortexing to prevent clumping. Store at -20°C.

-

Staining: Rehydrate the fixed cells and treat with RNase to prevent staining of double-stranded RNA. Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathway of this compound genotoxicity and a typical experimental workflow for its assessment.

Caption: Molecular pathway of this compound induced genotoxicity.

Caption: Experimental workflow for assessing this compound genotoxicity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The pyrrolizidine alkaloid lasiocarpine impairs cell cycle progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 5. Prediction of in vivo genotoxicity of lasiocarpine and riddelliine in rat liver using a combined in vitro-physiologically based kinetic modelling-facilitated reverse dosimetry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of lasiocarpine, retrorsine and retronecine pyrrole on human embryo lung and liver cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of Morphological Changes in Human Embryo Liver Cells by the Pyrrolizidine Alkaloid Lasiocarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hepatic megalocytosis in chronic lasiocarpine poisoning. Some functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

Metabolic Activation of (-)-Lasiocarpine by Cytochrome P450: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lasiocarpine, a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, is a known hepatotoxin. Its toxicity is not inherent but arises from metabolic activation, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. This technical guide provides a comprehensive overview of the metabolic activation of this compound, detailing the enzymatic processes, the formation of reactive metabolites, and the subsequent cellular damage. This document summarizes key quantitative data, provides detailed experimental protocols for studying Lasiocarpine metabolism, and includes visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of its toxicological profile.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of natural toxins produced by thousands of plant species worldwide.[1] Human exposure can occur through the consumption of contaminated food products, herbal remedies, and teas. This compound is a prominent PA known for its potent hepatotoxicity, genotoxicity, and carcinogenicity.[2] The toxic effects of this compound are a direct consequence of its bioactivation in the liver.[3] Understanding the mechanisms of this metabolic activation is crucial for risk assessment, the development of potential therapeutic interventions for PA poisoning, and for drug development professionals to avoid structural motifs susceptible to similar bioactivation pathways.

The Core of Metabolic Activation: The Role of Cytochrome P450

The metabolic activation of this compound is a multi-step process initiated by oxidation reactions catalyzed by cytochrome P450 enzymes. This bioactivation pathway transforms the relatively inert parent compound into highly reactive electrophilic metabolites that can covalently bind to cellular macromolecules, such as DNA and proteins, leading to cellular dysfunction and toxicity.[4]

Key Cytochrome P450 Isoforms Involved

The CYP3A subfamily of enzymes, particularly CYP3A4 , is the principal catalyst in the metabolic activation of this compound in humans.[2][4] Studies using human liver microsomes and recombinant CYP enzymes have consistently demonstrated the predominant role of CYP3A4 in the formation of reactive metabolites.[5][6] Other isoforms, such as CYP3A5 and CYP3A7, may also contribute to a lesser extent.[7]

The Metabolic Pathway: From Lasiocarpine to Reactive Intermediates

The primary metabolic activation pathway involves the dehydrogenation of the necine base of this compound to form a highly reactive pyrrolic ester, dehydrolasiocarpine .[8][9] This unstable intermediate can then undergo hydrolysis to form the ultimate carcinogenic metabolite, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) . DHP is a potent electrophile that readily forms adducts with cellular nucleophiles.

Detoxification pathways for this compound also exist, including N-oxidation to form Lasiocarpine N-oxide and hydrolysis of the ester linkages to yield the necine base and necic acids.[8] The balance between these activation and detoxification pathways is a critical determinant of the overall toxicity of this compound.

Quantitative Data on Lasiocarpine Metabolism

The kinetics of this compound metabolism by cytochrome P450 enzymes are crucial for predicting its toxicity and potential for drug-drug interactions. The following tables summarize available quantitative data.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism

| CYP Isoform | Substrate | Metabolite(s) Measured | Km (µM) | Vmax (nmol/min/mg protein or nmol/min/nmol CYP) | Source(s) |

| Human Liver Microsomes | This compound | STS Metabolites | 54.8 ± 14.6 | 0.9 ± 0.1 (nmol/mg protein/min) | [10] |

| Recombinant Human CYP3A4 | This compound | STS Metabolites | 7.5 ± 1.4 | 6.8 ± 0.3 (nmol/nmol P450/min) | [10] |

Note: Data for other specific human CYP isoforms are limited in the literature. The provided data for STS (Sodium tanshinone IIA sulfonate) metabolism by CYP3A4 gives an indication of the kinetic profile of this enzyme.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Treatment Conditions | EC50 (µM) | Source(s) |

| HepG23A4 (Thymidine-treated) | 24h exposure | 100 | [11] |

| V793A4 (Thymidine-treated) | 24h exposure | 89 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic activation of this compound.

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is designed to assess the metabolism of this compound and identify the resulting metabolites.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (for analytical quantification)

-

Microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

-

HPLC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, human liver microsomes (typically 0.2-1.0 mg/mL), and this compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the microsomes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile (typically 2-3 volumes) containing an internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC-MS/MS to identify and quantify the parent compound and its metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. Species-Specific Differences in the in Vitro Metabolism of Lasiocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transforming early pharmaceutical assessment of genotoxicity: applying statistical learning to a high throughput, multi end point in vitro micronucleus assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 10. Kinetics of cytochrome P450 enzymes for metabolism of sodium tanshinone IIA sulfonate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The pyrrolizidine alkaloid lasiocarpine impairs cell cycle progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Toxicokinetics of (-)-Lasiocarpine in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicokinetics of (-)-lasiocarpine, a hepatotoxic pyrrolizidine (B1209537) alkaloid, in commonly used rodent models. The information presented herein is intended to support research and development efforts by providing key quantitative data, detailed experimental methodologies, and visual representations of the underlying toxicological pathways.

Core Toxicokinetic Parameters

This compound exhibits significant species-dependent differences in its toxicokinetic profile. The following tables summarize key quantitative data from studies in rats, providing a basis for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Table 1: Pharmacokinetic Parameters of this compound in Male Rats

| Parameter | Intravenous Administration (1 mg/kg) | Oral Administration (10 mg/kg) |

| Cmax (ng/mL) | - | 51.7 ± 22.5 |

| AUC₀₋t (ng/mL*h) | 336 ± 26 | 18.2 ± 3.8 |

| Absolute Oral Bioavailability (%) | - | 0.5[1] |

Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Experimental Protocols

A clear understanding of the methodologies employed in toxicokinetic studies is crucial for data interpretation and the design of future experiments. The following sections detail typical protocols for in vivo rodent studies investigating this compound.

Animal Models and Husbandry

-

Species: Male Sprague-Dawley or Fischer 344 rats are commonly used.[1][2]

-

Age and Weight: Young adult rats (e.g., 6-8 weeks old, weighing 200-250 g) are typically selected.

-

Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment.

-

Housing: Animals are housed in temperature- and humidity-controlled rooms with a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum, except for fasting periods before oral administration.

Dosing and Administration

-

Dose Formulation: this compound is typically dissolved in a suitable vehicle, such as saline or a solution of 0.5% carboxymethylcellulose, for administration.

-

Oral Administration: For oral toxicokinetic studies, a single dose is administered via oral gavage. Animals are usually fasted overnight prior to dosing to ensure gastric emptying.[3]

-

Intravenous Administration: For intravenous studies, the dose is administered via a cannulated tail vein or other suitable vessel.[1]

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points after dosing. Common collection sites in rats include the tail vein, saphenous vein, or via cardiac puncture at the termination of the study. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma.[4]

-

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages that allow for the separate collection of urine and feces. Samples are collected over specified intervals (e.g., 0-8h, 8-24h, 24-48h, etc.) to determine the rate and extent of excretion.

-

Tissue Collection: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, lung, spleen, heart, brain) are collected to assess tissue distribution. Tissues are typically rinsed with saline, blotted dry, weighed, and then frozen or processed for analysis.

Analytical Methods

-

Sample Preparation: Plasma, urine, and tissue homogenates typically undergo a protein precipitation or liquid-liquid extraction step to isolate the analyte of interest and remove interfering substances.

-

Quantification: The concentration of this compound and its metabolites in biological samples is most commonly determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5][6][7] This technique offers high sensitivity and specificity for accurate quantification.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound is primarily attributed to its metabolic activation in the liver, leading to the formation of reactive pyrrolic esters. These reactive metabolites can bind to cellular macromolecules, including DNA and proteins, leading to cellular damage, cell cycle arrest, and apoptosis.

DNA Damage Response and Cell Cycle Arrest

Metabolic activation of this compound leads to the formation of DNA adducts, which trigger a DNA damage response (DDR). This response involves the activation of the ATM-Chk2-p53 signaling pathway, ultimately leading to a G2/M phase cell cycle arrest.[8][9]

References

- 1. Comparative Pharmacokinetic Study of Two Pyrrolizidine Alkaloids Lasiocarpine and Heliotrine in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Malignant neoplasms in rats fed lasiocarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of lacidipine in human plasma by LC-MS/MS: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pyrrolizidine alkaloid lasiocarpine impairs cell cycle progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ATM–Chk2–p53 activation prevents tumorigenesis at an expense of organ homeostasis upon Brca1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolizidine Alkaloid (-)-Lasiocarpine: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lasiocarpine is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) recognized for its significant hepatotoxicity. This toxicity is a consequence of its metabolic activation in the liver, leading to the formation of reactive pyrrolic esters that can cause severe liver damage, including veno-occlusive disease. Despite its toxicity, the study of lasiocarpine and related PAs is crucial for toxicological research and understanding the mechanisms of natural product-induced organ damage. This technical guide provides a comprehensive overview of the primary natural sources of this compound and details established methodologies for its extraction and isolation from plant matrices. The information presented herein is intended to support researchers in the fields of natural product chemistry, toxicology, and drug development in their efforts to work with this compound.

Natural Sources of this compound

This compound is predominantly found in various plant species belonging to the Boraginaceae family, with a notable prevalence in the genus Heliotropium.[1] These plants are distributed worldwide and are often implicated in cases of livestock poisoning and human toxicity through the contamination of foodstuffs.[1]

Key plant species reported to contain this compound include:

-

Heliotropium europaeum : This is one of the most well-documented sources of lasiocarpine.[1][2]

-

Heliotropium lasiocarpum : The seeds of this plant are known to contain significant amounts of lasiocarpine.

-

Heliotropium arbainense [1]

-

Heliotropium ellipticum [1]

-

Lappula intermedia [1]

-

Symphytum officinale (Comfrey): While more commonly associated with other PAs, trace amounts of lasiocarpine have been identified in comfrey (B1233415) root preparations.[1]

The concentration of this compound and other PAs can vary significantly depending on the plant species, the part of the plant (seeds, leaves, roots), geographical location, and harvesting time.

Quantitative Data on Lasiocarpine and Related Alkaloids

The following tables summarize quantitative data on the occurrence of lasiocarpine and other pyrrolizidine alkaloids in various Heliotropium species. This data is essential for selecting appropriate plant material and estimating potential yields during isolation.

Table 1: Pyrrolizidine Alkaloid (PA) Content in Major Plant Parts of Heliotropium Species

| Plant Species | Plant Part | Total PA Content (% of Dry Weight) | Lasiocarpine-type PAs (% of Total PAs) |

| Heliotropium europaeum | Whole Plant | 0.5 - 5% | 8.7 - 30% |

| Heliotropium suaveolens | Whole Plant | 0.5 - 5% | 8.7 - 30% |

| Heliotropium rotundifolium | Whole Plant | 0.5 - 5% | Not specified |

Data compiled from a comparative risk assessment of three native Heliotropium species in Israel.

Table 2: Lasiocarpine Content in a Specific Heliotropium Population

| Plant Species | Lasiocarpine Content (% of total alkaloids) |

| Heliotropium popovii subsp. gillianum | 9% |

Data from an analysis of 'charmak' seeds from Afghanistan.[3]

Table 3: Lasiocarpine Content in Comfrey Root Preparations

| Preparation | Lasiocarpine Content (%) |

| Roots | 0.0058% |

| Decoction | 0.0002% |

| Syrup | 0.0004% |

| Ointment | Trace amounts |

Data from an analytical study on comfrey root preparations.[2]

Experimental Protocols for Isolation of this compound

The isolation of this compound from plant material typically involves a multi-step process including extraction, acid-base partitioning to separate the alkaloids, and chromatographic purification. It is imperative that all procedures are conducted in a well-ventilated fume hood with appropriate personal protective equipment due to the carcinogenic nature of lasiocarpine.[1]

General Extraction and Isolation of Pyrrolizidine Alkaloids from Heliotropium Species

This protocol is a generalized procedure based on methods reported for the extraction of PAs from Heliotropium species.

I. Extraction

-

Plant Material Preparation : Air-dry the aerial parts of the Heliotropium plant material and grind it into a coarse powder.

-

Maceration : Macerate the powdered plant material (e.g., 1.4 kg) with methanol (B129727) (5 x 8 L) at room temperature.

-

Concentration : Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the total crude extract.

II. Isolation of Crude Alkaloid Fraction (Acid-Base Extraction)

-

Acidification : Suspend the total crude extract (e.g., 170 g) in a 1% aqueous hydrochloric acid solution (400 mL).

-

Defatting : Partition the acidic aqueous solution with chloroform (B151607) (300 mL) to remove non-polar compounds. Separate the aqueous phase.

-

Further Purification : Wash the aqueous phase with ethyl acetate (B1210297) (300 mL) to remove semi-polar impurities.

-

Basification and Extraction : Adjust the pH of the aqueous phase to 10 with 25% ammonium (B1175870) hydroxide (B78521) solution. Extract the basified solution with chloroform to obtain the crude alkaloid fraction.

III. Chromatographic Purification

-

Column Chromatography :

-

Stationary Phase : Silica (B1680970) gel (e.g., Mesh 35-70).

-

Mobile Phase : A gradient elution system of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity to a 50:50 mixture of chloroform:methanol).

-

Fraction Collection : Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Preparative Thin-Layer Chromatography (PTLC) :

-

Stationary Phase : Silica gel (e.g., Kieselgel 60 HF 254+366).

-

Mobile Phase : A solvent system such as chloroform:methanol:ammonium hydroxide (e.g., 17:3.8:0.25).

-

Visualization : Visualize the separated bands under UV light and/or by staining with Dragendorff's reagent.

-

Elution : Scrape the bands corresponding to lasiocarpine and elute with an appropriate solvent.

-

Isolation of Pyrrolizidine Alkaloids from Heliotropium indicum Roots

This protocol provides an alternative extraction and purification scheme.

I. Extraction

-

Plant Material Preparation : Dry and powder the roots of Heliotropium indicum (e.g., 1200 g).

-

Exhaustive Extraction : Exhaustively extract the powdered root material with ethanol (B145695) at room temperature three times.

-

Concentration : Combine the ethanolic extracts and evaporate under vacuum to yield a crude extract (e.g., 90.0 g).[4][5]

II. Isolation of Alkaloid Fraction

-

Process the crude extract using standard acid-base extraction procedures for alkaloids to obtain the alkaloid fraction (e.g., 10.0 g).

III. Column Chromatography

-

Initial Fractionation :

-

Stationary Phase : Silica gel.

-

Eluents : Successively elute the column with n-hexane, chloroform, ethyl acetate, and methanol.

-

-

Further Purification of the Methanol Fraction :

-

Suspend the methanol fraction (e.g., 3.5 g) in acetone, followed by methanol.

-

Chromatograph the acetone-soluble fraction (e.g., 1.1 g) on a silica gel column using a stepwise gradient.

-

Signaling Pathway: Metabolic Activation and Hepatotoxicity of Lasiocarpine

The toxicity of this compound is not inherent to the molecule itself but arises from its metabolic activation in the liver. This process is primarily mediated by cytochrome P450 (CYP) enzymes.[6][7] The resulting reactive metabolites, known as pyrrolic esters or dehydropyrrolizidine alkaloids (DHPAs), are highly electrophilic and can form covalent adducts with cellular macromolecules such as DNA and proteins. This adduction disrupts cellular function, leading to hepatotoxicity, including veno-occlusive disease, and carcinogenicity.

The following diagram illustrates the key steps in the metabolic activation of lasiocarpine.

Caption: Metabolic activation of this compound to its toxic pyrrolic ester.

Conclusion

This technical guide has outlined the primary natural sources of this compound and provided detailed protocols for its isolation and purification from Heliotropium species. The quantitative data presented can aid in the selection of plant material and the estimation of yields. Furthermore, the visualization of the metabolic activation pathway highlights the mechanism behind its hepatotoxicity. It is crucial for researchers working with this compound to adhere to strict safety protocols due to its carcinogenic properties. The information provided herein serves as a valuable resource for the scientific community engaged in the study of pyrrolizidine alkaloids and their biological effects.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. scispace.com [scispace.com]

- 5. scielo.br [scielo.br]

- 6. lcms.cz [lcms.cz]

- 7. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (-)-Lasiocarpine in Hepatic Veno-Occlusive Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Lasiocarpine, a pyrrolizidine (B1209537) alkaloid found in various plant species, is a potent hepatotoxin known to induce hepatic veno-occlusive disease (VOD), also referred to as sinusoidal obstruction syndrome (SOS). This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evidence, and key signaling pathways implicated in this compound-induced VOD. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicology. Through a detailed examination of metabolic activation, cellular injury, and downstream pathological events, this guide elucidates the critical role of this compound in the pathogenesis of this severe liver condition.

Introduction to this compound and Hepatic Veno-Occlusive Disease

Hepatic veno-occlusive disease is a life-threatening condition characterized by the obstruction of hepatic sinusoids and small intrahepatic veins.[1][2] This obstruction leads to a clinical syndrome of painful hepatomegaly, ascites, weight gain, and jaundice.[3] Pyrrolizidine alkaloids (PAs), such as this compound, are among the well-established causative agents of VOD.[4] Ingestion of plants containing these alkaloids can lead to severe liver damage, including hepatomegaly, hepatic necrosis, fibrosis, and cirrhosis.[3][5] The primary insult in PA-induced VOD is injury to the sinusoidal endothelial cells in zone 3 of the liver acinus.[6][7]

Metabolic Activation of this compound

This compound itself is not the toxic agent. Its hepatotoxicity is contingent upon its metabolic activation within the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 being a key isoform in humans.[8][9] This bioactivation process involves the dehydrogenation of the necine base of Lasiocarpine, leading to the formation of highly reactive pyrrolic esters, such as dehydrolasiocarpine.[8] These electrophilic metabolites can readily react with cellular nucleophiles, including proteins and DNA, to form adducts.[10] This metabolic toxification occurs predominantly in the endoplasmic reticulum of hepatocytes.

dot

Pathogenesis of this compound-Induced Veno-Occlusive Disease

The formation of reactive pyrrolic metabolites of this compound initiates a cascade of events that culminate in VOD. The primary target of these toxic metabolites is the liver sinusoidal endothelial cells (LSECs).[1]

Injury to Liver Sinusoidal Endothelial Cells (LSECs)

The pyrrole-protein adducts formed from the reactive metabolites of Lasiocarpine cause significant damage to LSECs.[11] This injury disrupts the integrity of the sinusoidal endothelium.

Downstream Cellular Events

The initial endothelial cell injury triggers a series of downstream events:

-

F-actin Depolymerization: Pyrrolizidine alkaloid-protein adducts can lead to the depolymerization of the F-actin cytoskeleton within LSECs.

-

Release of Matrix Metalloproteinase-9 (MMP-9): The cytoskeletal disruption triggers the release of MMP-9.

-

Extracellular Matrix Degradation: MMP-9 contributes to the degradation of the subendothelial extracellular matrix.

-

Gap Formation and Sinusoidal Obstruction: The combination of LSEC rounding (due to F-actin depolymerization) and extracellular matrix degradation leads to the formation of gaps in the sinusoidal lining. Red blood cells, leukocytes, and cellular debris can then penetrate into the space of Disse, leading to the dissection of the sinusoidal lining and obstruction of sinusoidal blood flow.[6] This ultimately results in post-sinusoidal portal hypertension.

dot

Quantitative Data on this compound-Induced Hepatotoxicity

The following tables summarize quantitative data from various in vitro studies on the hepatotoxicity of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Concentration Range | Effect | Reference |

| HepG2 | Neutral Red Uptake | 0 - 250 µM | Concentration-dependent decrease in viability | [3] |

| H-4-II-E | Not specified | 25 - 2400 µM | No toxicity in standard media | [12] |

| HepG2 | Resazurin (B115843) Reduction | Not specified | Cytotoxicity observed | [13] |

| HepG2 CYP3A4 | Resazurin Reduction | < 3 µM | Doubling in micronuclei counts | [13] |

Table 2: In Vitro Metabolism and Adduct Formation

| System | Metabolites Detected | Key Findings | Reference |

| Human Liver Microsomes | 12 metabolites (M1-M12) | M1, M2, M4, M6 unstable with GSH | [14] |

| Human & Rat Liver Microsomes | Up to 48 metabolites | Dehydrogenation, oxygenation, necic acid shortening | [15] |

| Human Plasma | Pyrrole-protein adducts | Detected in patients with PA-induced HSOS | [16] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-induced hepatotoxicity.

Induction of Hepatic Veno-Occlusive Disease in a Rat Model

This protocol is a synthesis of methodologies described in the literature for inducing VOD in rats using pyrrolizidine alkaloids.

-

Animal Model: Male Wistar rats (or other suitable strain), typically 6-8 weeks old.

-

Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.

-

Lasiocarpine Administration:

-

Prepare a solution of this compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administer Lasiocarpine via oral gavage at a dose known to induce VOD (e.g., as determined by dose-ranging studies). Dosing regimens can vary, for example, a single high dose or repeated lower doses.

-

-

Monitoring:

-

Monitor animals daily for clinical signs of toxicity, including weight loss, ascites, and changes in behavior.

-

Collect blood samples at specified time points for analysis of liver enzymes (ALT, AST).

-

-

Tissue Collection and Analysis:

-

At the end of the study period, euthanize the animals.

-

Perform a necropsy and collect liver tissue.

-

Fix a portion of the liver in 10% neutral buffered formalin for histopathological examination (H&E staining).

-

Snap-freeze another portion in liquid nitrogen for molecular analyses (e.g., Western blot, zymography).

-

In Vitro Cytotoxicity Assessment using the Resazurin Reduction Assay

This protocol is based on standard procedures for the resazurin (AlamarBlue) assay.[17][18]

-

Cell Culture:

-

Seed hepatocytes (e.g., HepG2, primary human hepatocytes) in a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

-

Lasiocarpine Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of Lasiocarpine in cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and add the Lasiocarpine-containing medium. Include vehicle controls.

-

Incubate the cells for the desired exposure time (e.g., 24, 48 hours).

-

-

Resazurin Assay:

-

Prepare a working solution of resazurin in sterile PBS or culture medium.

-

Add the resazurin solution to each well (typically 10% of the culture volume).

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence of the reduced product, resorufin, using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[17][19]

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with medium only).

-

Express the results as a percentage of the vehicle control.

-

Plot the concentration-response curve and calculate the IC50 value.

-

Detection of MMP-9 Activity by Gelatin Zymography

This protocol is adapted from standard gelatin zymography procedures.[11][13]

-

Sample Preparation:

-

Homogenize liver tissue samples in a non-reducing lysis buffer.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).

-

-

Electrophoresis:

-

Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).

-

Load equal amounts of protein from each sample into the wells of the gel. Do not heat or reduce the samples.

-

Run the gel under non-reducing conditions.

-

-

Enzyme Renaturation and Development:

-

After electrophoresis, wash the gel twice for 30 minutes each in a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.[13]

-

Incubate the gel in a development buffer containing calcium and zinc ions (required for MMP activity) at 37°C for 18-24 hours.[13]

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue R-250.[13]

-

Destain the gel until clear bands appear against a blue background. The clear bands represent areas where the gelatin has been digested by MMPs.

-

-

Analysis:

-

Identify MMP-9 based on its molecular weight.

-

Quantify the band intensity using densitometry software.

-

dot

Conclusion

This compound plays a central role in the pathogenesis of hepatic veno-occlusive disease through its metabolic activation to reactive pyrrolic metabolites. These metabolites induce injury to liver sinusoidal endothelial cells, initiating a cascade of events including cytoskeletal disruption, release of MMP-9, and degradation of the extracellular matrix, ultimately leading to sinusoidal obstruction. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to understand and mitigate the risks associated with pyrrolizidine alkaloid toxicity. Further research into the specific signaling pathways and the development of targeted therapies are crucial for addressing this significant health concern.

References

- 1. Metabolic Toxification of 1,2-Unsaturated Pyrrolizidine Alkaloids Causes Human Hepatic Sinusoidal Obstruction Syndrome: The Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sinusoidal Obstruction Syndrome (Veno-occlusive Disease) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The pyrrolizidine alkaloid lasiocarpine impairs cell cycle progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lasiocarpine | 303-34-4 | FL168452 | Biosynth [biosynth.com]

- 5. mdpi.com [mdpi.com]

- 6. Diagnosis and Treatment of VOD/SOS After Allogeneic Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modified diagnostic criteria, grading classification and newly elucidated pathophysiology of hepatic SOS/VOD after haematopoietic cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. docs.abcam.com [docs.abcam.com]

- 12. Development of an in vitro screening method of acute cytotoxicity of the pyrrolizidine alkaloid lasiocarpine in human and rodent hepatic cell lines by increasing susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Species-Specific Differences in the in Vitro Metabolism of Lasiocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. creative-bioarray.com [creative-bioarray.com]

The Structural Elucidation of (-)-Lasiocarpine Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lasiocarpine is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural compounds known for their hepatotoxicity, genotoxicity, and carcinogenicity.[1] The toxicity of lasiocarpine is intrinsically linked to its metabolic activation in the liver. Understanding the structural details of its metabolites is therefore paramount for assessing its risk to human health and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the structural elucidation of this compound metabolites, detailing the metabolic pathways, experimental protocols for their identification and quantification, and a summary of key quantitative findings.

Metabolic Pathways of this compound

The metabolism of this compound primarily occurs in the liver and can be broadly categorized into two main competing pathways: bioactivation and detoxification.[2] The primary enzyme responsible for the metabolic activation of lasiocarpine is Cytochrome P450 3A4 (CYP3A4).[3][4]

Bioactivation Pathway

The bioactivation pathway leads to the formation of highly reactive electrophilic metabolites responsible for the toxic effects of lasiocarpine. This pathway involves the following key steps:

-

Hydroxylation: CYP450 enzymes, predominantly CYP3A4, hydroxylate the necine base of lasiocarpine at the C-3 or C-8 position.

-

Dehydration: The hydroxylated intermediate is unstable and readily undergoes dehydration to form dehydrolasiocarpine.

-

Formation of Pyrrolic Esters: Dehydrolasiocarpine is a highly reactive pyrrolic ester, specifically a dehydroretronecine (B1196577) (DHR) ester. These electrophilic pyrrolic esters can readily react with cellular nucleophiles such as DNA and proteins, leading to adduct formation, cytotoxicity, and genotoxicity.[5]

Detoxification Pathways

Concurrent with bioactivation, this compound can undergo several detoxification reactions, rendering the molecule less harmful:

-

N-oxidation: The nitrogen atom of the pyrrolizidine ring can be oxidized to form lasiocarpine N-oxide, a less toxic metabolite that is more water-soluble and readily excreted.

-

Hydrolysis: Carboxylesterases can hydrolyze the ester linkages of lasiocarpine, cleaving it into its constituent necine base (heliotridine) and necic acids. These hydrolysis products are generally considered less toxic.

-

Glutathione (B108866) Conjugation: The reactive pyrrolic esters formed during bioactivation can be detoxified by conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugates are more water-soluble and can be eliminated from the body.[3]

dot

Caption: Metabolic pathways of this compound.

Quantitative Analysis of this compound and its Metabolites

The quantitative analysis of this compound and its metabolites is crucial for understanding its toxicokinetics. Below are tables summarizing key quantitative data from in vitro studies.

Table 1: In Vitro Metabolism of this compound in Human Liver Microsomes

| Parameter | Value | Reference |

| Remaining Lasiocarpine (after 4.5h incubation) | 37.4% ± 10.8 | [6] |

| Primary Metabolizing Enzyme | CYP3A4 | [6] |

| Lasiocarpine Depletion by CYP3A4 (after 5h) | ~91% | [6] |

Table 2: Experimentally Determined Physicochemical Properties of Lasiocarpine and its N-oxide

| Compound | Log P | Blood-to-Plasma Ratio (Rb) | Reference |

| Lasiocarpine | -0.302 | - | [7] |

| Lasiocarpine N-oxide | -0.302 | - | [7] |

Table 3: Comparative Pharmacokinetics of Lasiocarpine in Rats

| Administration Route | Dose | AUC₀-t (ng/mL*h) | Cₘₐₓ (ng/mL) | Absolute Oral Bioavailability | Reference |

| Intravenous | 1 mg/kg | 336 ± 26 | - | - | [8] |

| Oral | 10 mg/kg | 18.2 ± 3.8 | 51.7 ± 22.5 | 0.5% | [8] |

Experimental Protocols for Metabolite Elucidation

The structural elucidation of this compound metabolites relies on a combination of sophisticated analytical techniques. A general workflow is presented below, followed by detailed methodologies for key experiments.

dot

Caption: Experimental workflow for metabolite elucidation.

In Vitro Metabolism Studies

-

Objective: To generate metabolites of this compound in a controlled environment mimicking liver metabolism.

-

Methodology:

-

Incubation Mixture: Prepare an incubation mixture containing pooled human liver microsomes, this compound, and an NADPH-generating system (to support CYP450 activity) in a phosphate (B84403) buffer (pH 7.4).

-

Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727).

-

Protein Precipitation: Centrifuge the mixture to precipitate proteins.

-

Supernatant Collection: Collect the supernatant containing the metabolites for subsequent analysis.[4]

-

Sample Preparation for Analysis

-

Objective: To extract and concentrate metabolites from the biological matrix.

-

Methodology (for in vitro samples):

-

The supernatant from the incubation mixture is typically evaporated to dryness under a stream of nitrogen.

-

The residue is then reconstituted in a solvent compatible with the analytical system (e.g., a mixture of mobile phase A and B).[9]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Objective: To separate the metabolites from the parent compound and other matrix components, and to obtain mass spectral data for identification and quantification.

-

Methodology:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column is commonly used (e.g., Poroshell 120 C18, 50x3.0 mm, 2.7 µm).[9]

-

Mobile Phase: A gradient elution is typically employed using:

-

Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) formate).

-

Mobile Phase B: Acetonitrile or methanol with the same modifier.

-

-

Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for PAs.

-

Data Acquisition:

-

Full Scan: To detect all ions within a specified mass range.

-

Product Ion Scan (MS/MS): To fragment precursor ions of interest and obtain fragmentation patterns for structural elucidation.

-

Multiple Reaction Monitoring (MRM): For targeted quantification of specific metabolites. For instance, the transition of m/z 443.2 → 425.15 can be used to monitor the 7-GS-DHP conjugate.[2]

-

-

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

-

Objective: To obtain accurate mass measurements of precursor and product ions, enabling the determination of elemental compositions.

-

Methodology:

-

Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

The accurate mass data allows for the calculation of the elemental formula of the parent ion and its fragments.

-

By comparing the elemental composition of a metabolite to that of the parent drug, the type of biotransformation (e.g., oxidation, demethylation, conjugation) can be deduced.[1][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide definitive structural information, including the connectivity of atoms and stereochemistry.

-

Methodology:

-

Requires isolation of the metabolite in sufficient purity and quantity.

-

A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed.

-

The NMR data provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous determination of the metabolite's structure.

-

Conclusion

The structural elucidation of this compound metabolites is a complex process that requires a multi-faceted analytical approach. The interplay between bioactivation and detoxification pathways, primarily mediated by CYP3A4, dictates the toxic potential of this pyrrolizidine alkaloid. Detailed in vitro metabolism studies, coupled with advanced analytical techniques such as LC-MS/MS, HRMS, and NMR, are essential for identifying and quantifying the full spectrum of metabolites. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals working to understand and mitigate the risks associated with lasiocarpine exposure.

References

- 1. ijpras.com [ijpras.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Species-Specific Differences in the in Vitro Metabolism of Lasiocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-Dependent Toxicokinetics of Selected Pyrrolizidine Alkaloids In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Lipophilicity and Blood Partitioning of Pyrrolizidine Alkaloids and Their N -Oxides In Vitro and In Silico for Toxicokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Pharmacokinetic Study of Two Pyrrolizidine Alkaloids Lasiocarpine and Heliotrine in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolizidine Alkaloid (-)-Lasiocarpine: A Technical Guide to its Effects on Cell Cycle and Mitosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular and molecular effects of the pyrrolizidine (B1209537) alkaloid (-)-Lasiocarpine, with a specific focus on its impact on cell cycle progression and mitosis. The information presented herein is a synthesis of findings from multiple research studies, intended to serve as a comprehensive resource for professionals in the fields of toxicology, oncology, and drug development.

Core Mechanism of Action: DNA Damage and G2/M Arrest

This compound is a genotoxic compound that requires metabolic activation to exert its cytotoxic effects. The primary mechanism of action involves the formation of reactive pyrrole (B145914) esters that bind to cellular macromolecules, most notably DNA. This leads to the formation of DNA adducts, triggering a cellular DNA damage response.[1][2] This response, in turn, activates cell cycle checkpoints, leading to a significant arrest of cells in the G2/M phase of the cell cycle.[1][2][3][4] This G2 arrest is a key feature of this compound's antimitotic activity.[3][5]

The cellular consequences of this compound exposure include an increase in cell and nucleus size, likely due to the cells continuing to grow without dividing, and the formation of micronuclei, a sign of genomic instability.[1][2]

Caption: Proposed mechanism of this compound-induced cell cycle arrest.

Quantitative Data on Cellular Effects

The following tables summarize the quantitative data on the cytotoxic and cell cycle effects of this compound from key studies.

Table 1: Cytotoxicity of this compound

| Cell Line | Pre-treatment | EC50 (µM) | Reference |

| HepG23A4 | Thymidine (B127349) | 100 | [1] |

| V793A4 | Thymidine | 89 | [1] |

EC50 values were determined after 24 hours of exposure.

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in G2/M Phase (Mean ± SD) | Reference |

| V793A4 | Control (Solvent) | 32 ± 5 | [1] |

| V793A4 | 10 µM Lasiocarpine (24h) | 58 ± 7 | [1] |

| HepG23A4 | Control (Solvent) | 25 ± 3 | [1] |

| HepG23A4 | 10 µM Lasiocarpine (24h) | 45 ± 6 | [1] |

*Indicates a statistically significant increase compared to the solvent control.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

V79 (Chinese hamster lung fibroblast) and HepG2 (human hepatoblastoma) wild-type (WT) cells.

-

V79 and HepG2 cells genetically engineered to overexpress human Cytochrome P450 3A4 (V793A4 and HepG23A4).[1]

-

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, penicillin, and streptomycin, at 37°C in a humidified atmosphere of 5% CO2.[2]

-

Cell Cycle Synchronization: To enrich the cell population in a specific phase of the cell cycle, a double thymidine block is often employed. Cells are incubated with 2 mM thymidine for 16 hours, followed by an 8-hour release in normal medium, and a second 16-hour incubation with 2 mM thymidine. This arrests cells at the G1/S boundary.[2]

-

This compound Treatment: Following synchronization (or for asynchronous cultures), cells are exposed to various concentrations of this compound (e.g., 1, 5, 10 µM) or a solvent control (e.g., 0.1% acetonitrile) for specified time periods (e.g., 2, 4, 6, 24, 48 hours).[1]

Cell Viability Assay (Neutral Red Uptake)

This assay assesses cytotoxicity by measuring the accumulation of the neutral red dye in the lysosomes of viable cells.

Caption: Workflow for the Neutral Red Uptake cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.[6]

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Confocal Microscopy for Cellular Morphology

This technique is used to visualize changes in cell and nuclear size and to detect the presence of micronuclei.

-

Cell Seeding: Cells are seeded on glass coverslips in 12-well plates and incubated for 24 hours.

-

Treatment: Cells are treated with this compound or a solvent control.

-

Fixation: Cells are washed with PBS and fixed with 3.7% formaldehyde (B43269) in medium for 20 minutes at 37°C.[1]

-

Permeabilization: After washing with PBS, cells are permeabilized with 0.2% Triton X-100 in PBS for 10 minutes.[1]

-

Staining:

-

Imaging: Images are acquired using a confocal laser scanning microscope (e.g., Zeiss LSM 700) at an appropriate magnification (e.g., 40x).[1]

Analysis of Protein Phosphorylation (DigiWest)

This high-content western blotting method allows for the analysis of the phosphorylation status of multiple cell cycle-associated proteins simultaneously.[1]

-

Cell Lysis: Treated and control cells are harvested, and cell pellets are stored at -80°C.

-

Protein Quantification: Protein concentration in the cell lysates is determined.

-

DigiWest Analysis:

-

Lysates are separated by SDS-PAGE.

-

Proteins are transferred to a membrane.

-

The membrane is cut into strips, and each strip is incubated with a primary antibody against a specific protein or phosphoprotein.

-

Strips are then incubated with species-specific secondary antibodies labeled with fluorescent dyes.

-

The signals are detected and quantified.

-

Effects on Mitosis

This compound is described as a potent antimitogenic agent.[5] Cells treated with this alkaloid exhibit characteristics similar to those treated with colchicine, a well-known mitotic inhibitor that disrupts microtubule polymerization.[1] This suggests that this compound may interfere with the proper formation or function of the mitotic spindle.[7][8] The G2/M arrest observed is a direct consequence of the cell's inability to successfully navigate mitosis due to DNA damage and potentially other mitotic disruptions. The formation of megalocytes (abnormally large cells) is a hallmark of this antimitotic effect, as cells are arrested in their division process but may continue to synthesize DNA and proteins.[5]

Conclusion

This compound exerts significant effects on the cell cycle and mitosis, primarily through its action as a DNA-damaging agent following metabolic activation. The resulting DNA damage response leads to a robust G2/M cell cycle arrest, preventing cell division. This antimitotic activity is a key aspect of its cytotoxicity and genotoxicity. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound and other pyrrolizidine alkaloids, and for professionals in drug development to consider these effects in the context of safety and efficacy assessments.

References

- 1. The pyrrolizidine alkaloid lasiocarpine impairs cell cycle progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Localization in the cell cycle of the antimitotic action of the pyrrolizidine alkaloid, lasiocarpine and of its metabolite, dehydroheliotridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effects of lasiocarpine, retrorsine and retronecine pyrrole on human embryo lung and liver cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Spindle Assembly Disruption and Cancer Cell Apoptosis with a CLTC-Binding Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spindle assembly disruption and cancer cell apoptosis with a CLTC-binding compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of (-)-Lasiocarpine in Herbal Matrices

Introduction